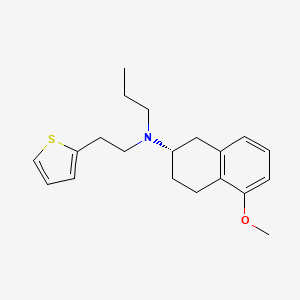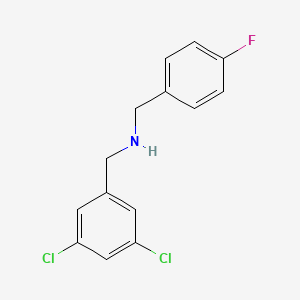
N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine
Overview
Description
N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine (DCFPMA) is an organic compound with a wide range of applications. It is a member of the class of compounds known as anilines, which are characterized by their aromaticity and their ability to form hydrogen bonds with other molecules. DCFPMA has been studied extensively for its potential uses in scientific research, as a drug, and as a chemical intermediate in the synthesis of other compounds.
Scientific Research Applications
Biased Agonists in Antidepressant Drug Development
One significant application of N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine derivatives is in the development of new antidepressant drugs. A study by Sniecikowska et al. (2019) focused on novel derivatives of this compound as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibited promising antidepressant-like activity and robust stimulation of ERK1/2 phosphorylation, a crucial pathway in antidepressant action, in rat cortex models. This research indicates the potential of these compounds as effective antidepressants with favorable pharmacokinetic profiles (Sniecikowska et al., 2019).
Chiral Discrimination and Molecular Interactions
Another application area involves the study of chiral discrimination and molecular interactions. Bereznitski et al. (2002) achieved the separation of enantiomers of a similar compound on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. Their research contributes to the understanding of molecular interactions, particularly weak hydrogen bonds and enantioselectivity, which are critical in the field of pharmaceuticals and chiral chemistry (Bereznitski et al., 2002).
Development of Neurokinin-1 Receptor Antagonists
The development of neurokinin-1 receptor antagonists for clinical applications is another area of research. Harrison et al. (2001) described the synthesis of a compound with structural similarities, highlighting its potential in clinical applications for conditions like depression and emesis. This research contributes to expanding therapeutic options in these areas (Harrison et al., 2001).
Alzheimer's Disease Treatment
Research into Alzheimer's disease treatment also utilizes similar compounds. Kumar et al. (2013) synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives, including N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine, to explore their potential as acetylcholinesterase inhibitors. This research is vital in discovering new treatments for Alzheimer's disease (Kumar et al., 2013).
Cancer Research
In cancer research, compounds like N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine are explored for their potential as antitumor agents. The development of new cytotoxic agents, such as those studied by Ramazani et al. (2014), demonstrates the role these compounds could play in advancing cancer treatment strategies (Ramazani et al., 2014).
properties
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-1-(4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FN/c15-12-5-11(6-13(16)7-12)9-18-8-10-1-3-14(17)4-2-10/h1-7,18H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGTVYARMLQBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC(=CC(=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396819.png)

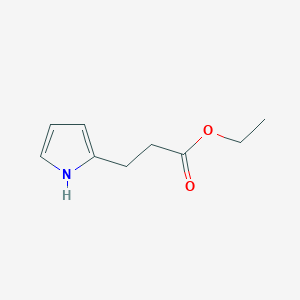
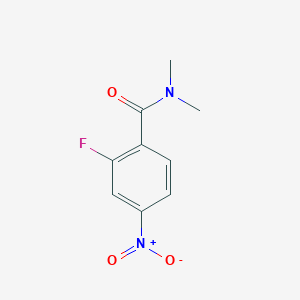
![1-[(2-Chloropyridin-4-yl)methyl]piperazine](/img/structure/B1396825.png)
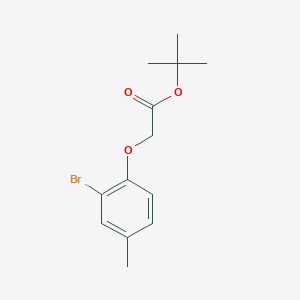
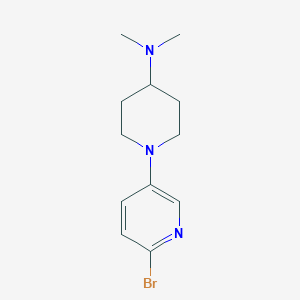
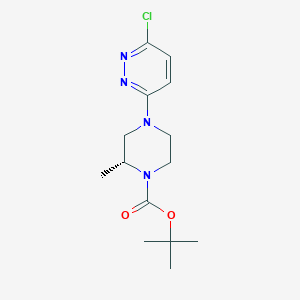

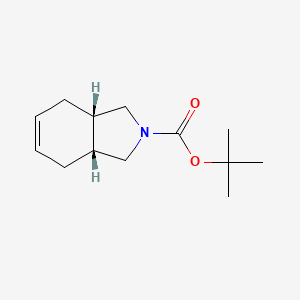

![Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1396838.png)
